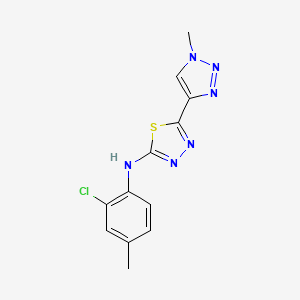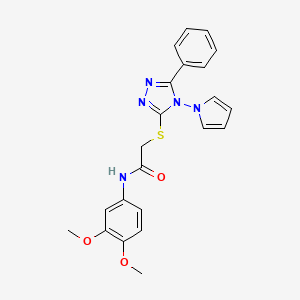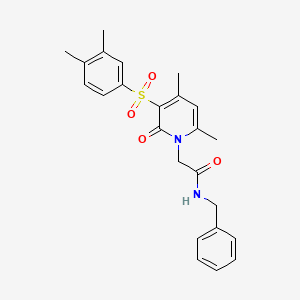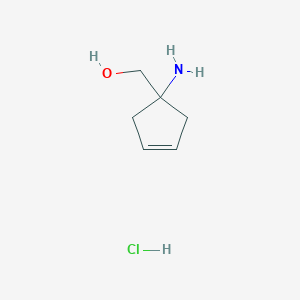
2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole
説明
Synthesis Analysis
The synthesis of fluorinated benzodioxole derivatives is a topic of interest due to their potential biological activities. Paper describes the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to benzodioxoles. The synthesis involves Jacobsen cyclization of precursor thiobenzanilides. Paper reports the first synthesis of a chloro-difluorobenzodioxole derivative, which suggests that the difluorobenzodioxole moiety can be synthesized from simple starting materials and could be further functionalized. Paper details the conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives, indicating that the difluorobenzodioxole core is versatile for further chemical modifications.
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives is characterized by the presence of a benzodioxole moiety, which is a stable fragment in medicinal chemistry. The difluoro substitution, as seen in the compounds discussed in papers and , is known to increase the acidity of the arene, which can influence the reactivity and stability of the compound.
Chemical Reactions Analysis
The reactivity of difluorobenzodioxole derivatives is highlighted in paper , where the 4-lithiated intermediate of 2,2-difluoro-1,3-benzodioxole is trapped by various electrophiles to yield a wide range of products. This suggests that the compound "2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole" could potentially undergo similar reactions, allowing for the introduction of the isothiocyanato group at the appropriate position.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzodioxole derivatives are not explicitly discussed in the provided papers. However, the introduction of fluorine atoms typically increases the lipophilicity and metabolic stability of these compounds, as suggested by paper . The cytotoxicity of fluorinated benzothiazoles against certain cell lines, as mentioned in paper , indicates that these compounds could have significant biological activities, which may also be true for related benzodioxole derivatives.
科学的研究の応用
The compound 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole has various applications in scientific research. The following paragraphs outline these applications, focusing on different research aspects while excluding information related to drug use, dosage, and side effects.
Metabolic Stability in Medicinal Chemistry
The 2,2-difluorobenzodioxole moiety, a derivative of 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole, is significant in medicinal chemistry for its potential metabolic stability. This stability makes it a viable candidate for developing new medicinal compounds (Catalani, Paio, & Perugini, 2010).
Functional Group Conversion and Derivatives
Conversion of 2,2-difluoro-1,3-benzodioxole into various derivatives is an important aspect of organometallic methodology. This process involves transforming the compound into numerous new derivatives, showcasing its versatility in chemical reactions and potential applications in developing new compounds (Schlosser, Gorecka, & Castagnetti, 2003).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of derivatives of 2,2-difluoro-1,3-benzodioxole provide insights into its potential applications in material sciences and drug design. For instance, studying the hydrogen bonding and π–π stacking interactions can aid in understanding molecular assembly and designing new materials (Meng, Hou, Yu, & Gao, 2011).
Ligands for Enantioselective Catalysts
2,2-Difluoro-1,3-benzodioxole derivatives can be used as ligands in enantioselective catalysts. This application is crucial in asymmetric synthesis, which is a fundamental aspect of pharmaceutical and agrochemical research (Leroux, Gorecka, & Schlosser, 2004).
Synthesis of Key Intermediates in Chemical Processes
The compound serves as a key intermediate in the synthesis of various chemical products. For example, its role in the synthesis process of fungicides like fludioxonil highlights its importance in agricultural chemistry (Zhang Zhi-rong, 2011).
Biodegradation and Environmental Impact
Understanding the biodegradation and defluorination of 2,2-difluoro-1,3-benzodioxole is significant for assessing its environmental impact. Studies on microbes capable of defluorinating such compounds can inform environmental remediation strategies and the ecological effects of fluorinated compounds (Bygd, Aukema, Richman, & Wackett, 2021).
特性
IUPAC Name |
2,2-difluoro-5-isothiocyanato-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2S/c9-8(10)12-6-2-1-5(11-4-14)3-7(6)13-8/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCOTODGEAJGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole | |
CAS RN |
869085-97-2 | |
| Record name | 2,2-difluoro-5-isothiocyanato-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)




![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![N-cyclopentyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B3013125.png)
